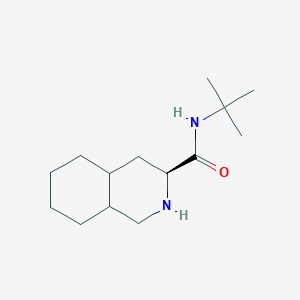

(3S,4aS,8aS)-N-(叔丁基)十氢异喹啉-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

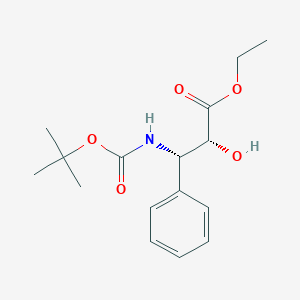

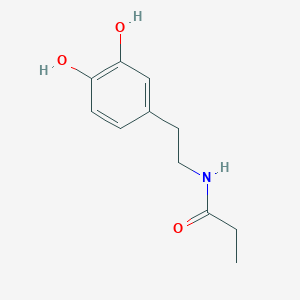

(3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide, also known as TBDC, is a synthetic compound that has been studied for its potential to be used in various scientific applications. TBDC is a member of the decahydroisoquinoline family of compounds, which are known for their diverse range of biological activities. In particular, TBDC has been studied for its ability to act as an anti-inflammatory, anti-microbial, and anti-cancer agent. In addition, TBDC has been studied for its potential to be used as a tool in lab experiments to further scientific research.

科学研究应用

药物合成

(S)-叔丁基十氢-3-异喹啉甲酰胺:用于合成药物化合物。其手性特性使生产对映体纯的药物成为可能,这对确保药物的有效性和安全性至关重要。 该化合物的结构通常存在于旨在与生物系统相互作用的分子中,例如酶抑制剂或受体激动剂 .

催化研究

该化合物因其在非均相催化加氢过程中的作用而被研究。它在负载金属催化剂上的反应中特别具有选择性,不包括铂。 这种选择性有利于工业应用,其中需要特定的手性产物 .

化学参考标准

在分析化学中,(S)-叔丁基十氢-3-异喹啉甲酰胺用作参考标准。 它有助于校准分析仪器并确保化学分析的准确性,特别是在药物的质量控制过程中 .

属性

| { "Design of Synthesis Pathway": "The synthesis pathway for (3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide involves the conversion of tert-butyl 3-oxopentanoate to the desired compound through a series of reactions.", "Starting Materials": [ "tert-butyl 3-oxopentanoate", "ammonia", "sodium borohydride", "acetic acid", "hydrogen gas", "palladium on carbon", "ethyl iodide", "sodium hydroxide", "decahydroisoquinoline" ], "Reaction": [ "The first step involves the reduction of tert-butyl 3-oxopentanoate to the corresponding alcohol using sodium borohydride as a reducing agent.", "The resulting alcohol is then treated with ammonia to form the corresponding amide.", "The amide is then reduced using hydrogen gas and palladium on carbon as a catalyst to form the corresponding amine.", "The amine is then reacted with ethyl iodide in the presence of sodium hydroxide to form the corresponding alkylated amine.", "The final step involves the cyclization of the alkylated amine with decahydroisoquinoline in the presence of acetic acid to form the desired compound, (3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide." ] } | |

| 136465-81-1 | |

分子式 |

C14H26N2O |

分子量 |

238.37 g/mol |

IUPAC 名称 |

(3S,4aS,8aR)-N-tert-butyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxamide |

InChI |

InChI=1S/C14H26N2O/c1-14(2,3)16-13(17)12-8-10-6-4-5-7-11(10)9-15-12/h10-12,15H,4-9H2,1-3H3,(H,16,17)/t10-,11-,12-/m0/s1 |

InChI 键 |

UPZBXVBPICTBDP-SRVKXCTJSA-N |

手性 SMILES |

CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@H]2CN1 |

SMILES |

CC(C)(C)NC(=O)C1CC2CCCCC2CN1 |

规范 SMILES |

CC(C)(C)NC(=O)C1CC2CCCCC2CN1 |

| 136465-81-1 | |

Pictograms |

Corrosive; Irritant |

同义词 |

(3S,4aS,8aS)-N-(1,1-Dimethylethyl)decahydro-3-isoquinolinecarboxamide; (S,S,S)-N-tert-Butyldecahydroisoquinoline-3-carboxamide; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What synthetic routes are commonly employed to produce (3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide?

A1: Two main synthetic approaches are described in the research papers:

- Reaction with an epoxide: This method, utilized in both papers [, ], involves reacting (3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide with a specific epoxide: benzyl (R)-1-((S)-oxiran-2-yl)-2-(phenylthio)ethylcarbamate. This reaction requires a catalyst like potassium hydroxide and typically occurs in a solvent like methanol. The resulting product then undergoes deprotection to yield the desired (3S,4aS,8aS)-2-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-tert-butyl-decahydroisoquinoline-3-carboxamide.

- Direct Coupling: While not explicitly detailed for this specific compound, the synthesis of Saquinavir described in one paper [] employs a direct coupling strategy using N-hydroxysuccinimide to link two complex intermediates. This suggests a potential alternative route for synthesizing (3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide by coupling pre-formed building blocks.

Q2: How is (3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide characterized using spectroscopic techniques?

A2: The paper focusing on Nelfinavir synthesis [] details several spectroscopic characterizations:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B18980.png)

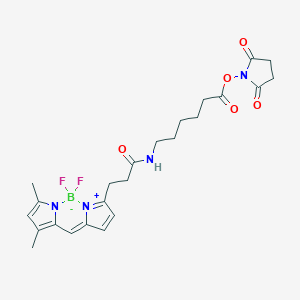

![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B19007.png)